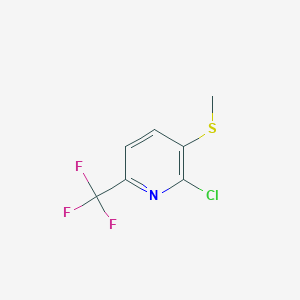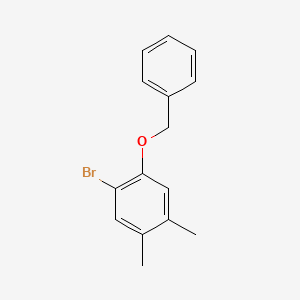
2-((4-Butoxyphenoxy)methyl)oxirane
Vue d'ensemble
Description
2-((4-Butoxyphenoxy)methyl)oxirane is an organic compound with the molecular formula C₁₃H₁₈O₃ It is a member of the oxirane family, characterized by a three-membered epoxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-((4-Butoxyphenoxy)methyl)oxirane can be synthesized through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids or dioxiranes.
Cyclization of Halohydrins: Another method involves the cyclization of halohydrins.
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes using robust and efficient oxidizing agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Butoxyphenoxy)methyl)oxirane undergoes several types of chemical reactions:
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions.
Substitution Reactions: The compound can undergo substitution reactions where the oxirane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, dioxiranes.
Bases: Sodium hydroxide, potassium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Diols: Formed from ring-opening reactions.
Halohydrins: Formed from substitution reactions with hydrogen halides.
Applications De Recherche Scientifique
2-((4-Butoxyphenoxy)methyl)oxirane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of polymers and other materials due to its reactive epoxide group.
Mécanisme D'action
The mechanism of action of 2-((4-Butoxyphenoxy)methyl)oxirane involves the reactivity of its epoxide ring. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparaison Avec Des Composés Similaires
2-((4-Butoxyphenoxy)methyl)oxirane can be compared with other similar compounds such as:
2-(4-Phenoxyphenyl)oxirane: Similar structure but with a phenoxy group instead of a butoxy group.
2-(4-Methoxyphenoxy)methyl)oxirane: Similar structure but with a methoxy group instead of a butoxy group.
Uniqueness
The presence of the butoxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules.
Propriétés
IUPAC Name |
2-[(4-butoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-8-14-11-4-6-12(7-5-11)15-9-13-10-16-13/h4-7,13H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOUSXLJIIFTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298299 | |
| Record name | 2-[(4-Butoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18110-27-5 | |
| Record name | 2-[(4-Butoxyphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Butoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[3-(4-chlorophenyl)phenyl]boronic acid](/img/structure/B3247291.png)

![Silane, dichloromethyl[(trichlorosilyl)methyl]-](/img/structure/B3247299.png)
